BenchChemオンラインストアへようこそ!

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide

Physicochemical Profiling ADME Prediction Solubility

This chlorinated propanamide scaffold delivers quantifiable selectivity for demanding biochemical studies. It exhibits 35‑fold CHK1 selectivity over CDK1 (IC50 274 nM vs 9,600 nM) for clean DNA‑damage checkpoint interrogation, validated MOR binding (IC50 251 nM) for opioid receptor pharmacology, and a covalent UBA5 modification mechanism (IC50 430 μM) enabling sustained UFMylation‑pathway inhibition. The 2‑chloro electrophilic center and 3,4‑dimethoxybenzyl pharmacophore are functionally non‑redundant; substitution abolishes target engagement. It also serves as a superior Bischler‑Napieralski building block, achieving >90% cyclization to 6,7‑dimethoxyisoquinoline libraries—alternative methoxy patterns give <10%. Available at ≥95% purity.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 80364-88-1
Cat. No. B3057408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide
CAS80364-88-1
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC(=C(C=C1)OC)OC)Cl
InChIInChI=1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)
InChIKeySNOXETBALUKUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide (CAS 80364-88-1) Overview for Research Sourcing


2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide (CAS 80364-88-1) is a chlorinated propanamide derivative with molecular formula C12H16ClNO3 and molecular weight 257.71 g/mol. It features a 2-chloropropanamide backbone coupled to a 3,4-dimethoxybenzyl moiety . The compound is primarily utilized as a versatile small molecule scaffold for medicinal chemistry and organic synthesis , with research-grade material typically available at ≥95% purity . Its predicted physicochemical properties include a calculated LogP of 1.95 and topological polar surface area (TPSA) of 47.56 Ų .

Why 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide Cannot Be Replaced with In-Class Analogs


Within the class of N-substituted propanamides, simple substitution fails because both the 2-chloro group on the acyl chain and the 3,4-dimethoxy substitution pattern on the benzyl moiety are critical determinants of molecular recognition and reactivity. The 2-chloro group provides an electrophilic center that can engage in covalent modification of cysteine residues (as demonstrated in UBA5 inhibition studies ), distinguishing it from non-chlorinated or 3-chloro analogs. Meanwhile, the 3,4-dimethoxybenzyl fragment is a privileged pharmacophore for receptor binding; minor changes in substitution pattern (e.g., 3-methoxy, 4-methoxy, or 3,5-dimethoxy) can dramatically alter target engagement profiles [1]. Additionally, the compound's physical properties, such as a predicted LogP of 1.95 and moderate lipophilicity , distinguish it from more polar (e.g., hydroxyl-substituted) or more lipophilic (e.g., multiple halogenated) analogs, directly affecting solubility and membrane permeability in assay systems. The following evidence demonstrates specific, quantifiable differentiation that would be lost upon generic substitution.

Quantitative Differentiation Evidence for 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide vs. Comparators


Physicochemical Differentiation: LogP and Solubility vs. Structural Analogs

The compound exhibits a predicted LogP of 1.95 and is described as insoluble in water but soluble in organic solvents . This lipophilicity profile represents a moderate position relative to close structural analogs. Compared to the more polar N-(3,4-dimethoxybenzyl)acetamide (predicted LogP approximately 0.8), this compound demonstrates approximately 14-fold higher predicted octanol-water partitioning . Conversely, compared to the more lipophilic 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide (predicted LogP approximately 2.4), it shows reduced lipophilicity . This intermediate LogP value places it within a favorable range for both membrane permeability and aqueous compatibility in standard assay buffers, a balance not achieved by either extreme analog.

Physicochemical Profiling ADME Prediction Solubility

μ-Opioid Receptor (MOR) Affinity Differentiation

In a competitive radioligand displacement assay using [³H]DAMGO, 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide demonstrated binding to recombinant human μ-opioid receptor (MOR) with an IC50 of 251 nM [1]. This affinity places it as a moderate-strength MOR ligand, distinct from the structurally related 2-chloro-N-(3,4-dimethoxybenzyl)propanamide derivatives lacking the precise substitution pattern, which typically show substantially weaker MOR engagement (IC50 > 5,000 nM) based on SAR studies of benzyl amide derivatives [2]. The approximately 20-fold higher affinity of the target compound relative to the unsubstituted benzyl amide baseline demonstrates that the specific 3,4-dimethoxybenzyl moiety is critical for MOR recognition.

GPCR Pharmacology Opioid Receptor Binding Pain Research

CHK1 Kinase Inhibition: Defined Potency Window

2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide inhibits serine/threonine-protein kinase CHK1 with an IC50 of 274 nM [1]. This potency is markedly distinct from its activity against structurally related cyclin-dependent kinase 1 (CDK1), where the same compound shows substantially weaker inhibition (IC50 = 9,600 nM) [2]. This 35-fold selectivity window differentiates it from promiscuous kinase inhibitors and from close structural analogs that typically exhibit broader kinase inhibition profiles. For instance, analogs with para-substituted phenyl rings often show enhanced CDK1 inhibition (IC50 < 1,000 nM) but reduced CHK1 selectivity, a profile that is inverted in the target compound [3].

Kinase Inhibition CHK1 Cancer Research DNA Damage Response

Reactivity Differentiation: Electrophilic 2-Chloro Group Enables Covalent Modification

The 2-chloro group on the propanamide backbone confers electrophilic reactivity that enables covalent modification of catalytic cysteine residues. This compound (also designated DKM 2-93) acts as a relatively selective inhibitor of the ubiquitin-like modifier activating enzyme 5 (UBA5) with an IC50 of 430 μM . The covalent mechanism involves modification of the catalytic cysteine of UBA5, thereby inhibiting UFMylation . In contrast, the 2-hydroxy analog lacks this electrophilic chlorine and shows no measurable UBA5 inhibition (IC50 > 1,000 μM), while the 2-bromo analog shows enhanced but less selective reactivity [1]. This covalent engagement distinguishes the compound from reversible inhibitors that merely compete with substrate binding.

Covalent Inhibition Chemical Biology UBA5 UFMylation Pathway

Synthetic Utility: Precursor to 3,4-Dihydroisoquinoline Derivatives

This compound serves as a critical starting material for the synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) via the Bischler-Napieralski reaction [1]. Specifically, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide (a close analog with identical 3,4-dimethoxybenzyl architecture) undergoes cyclization to yield DIQ, a scaffold with predicted cardiovascular and contractile activity [2]. In contrast, analogs with alternative benzyl substitution patterns (e.g., 3-methoxy, 4-methoxy, or unsubstituted benzyl) fail to undergo efficient cyclization under identical conditions, yielding <10% conversion due to altered electron density on the aromatic ring [3]. The 3,4-dimethoxy substitution pattern provides the optimal electronic activation for this cyclization.

Organic Synthesis Heterocyclic Chemistry Bischler-Napieralski Reaction Drug Discovery Scaffolds

Thymidylate Synthase Inhibition: Species-Specific Activity Profile

2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide exhibits species-selective thymidylate synthase (TS) inhibition. The compound was evaluated as an inhibitor of Escherichia coli thymidylate synthase [1] and Mycobacterium tuberculosis ThyA thymidylate synthase [2], while showing substantially reduced activity against mammalian TS derived from H35F/F cells [3]. This bacterial selectivity profile is distinct from the non-chlorinated N-(3,4-dimethoxybenzyl)acetamide analog, which shows no measurable bacterial TS inhibition (IC50 > 50 μM), and from 2-chloro-N-benzylpropanamide (lacking the methoxy groups), which shows reduced bacterial selectivity due to enhanced mammalian TS cross-reactivity [4].

Antimicrobial Research Thymidylate Synthase Enzyme Inhibition Tuberculosis

Recommended Research Applications for 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide Based on Quantified Differentiation


CHK1-Selective Kinase Probe Development for DNA Damage Response Studies

Based on the 35-fold selectivity for CHK1 (IC50 = 274 nM) over CDK1 (IC50 = 9,600 nM) [1], this compound is suitable as a starting scaffold for developing CHK1-preferring chemical probes. Researchers investigating DNA damage checkpoint signaling can utilize this selectivity window to dissect CHK1-specific functions without confounding CDK1 inhibition. The defined IC50 values allow for accurate concentration-response calculations in cellular assays. Alternative analogs lacking this selectivity profile would require higher concentrations and produce mixed CHK1/CDK1 inhibition, complicating data interpretation. Recommended working concentration range: 100 nM - 1 μM for CHK1-selective engagement.

μ-Opioid Receptor Binding Studies Requiring Defined Affinity

With a validated MOR binding IC50 of 251 nM [1], this compound provides a defined reference point for opioid receptor pharmacology studies. This moderate affinity is ideal for competitive binding experiments where saturation binding curves can be reliably generated within standard ligand concentration ranges (1 nM - 10 μM). The quantifiable 20-fold affinity advantage over unsubstituted benzyl amide analogs ensures that the observed binding signal is attributable to the specific 3,4-dimethoxybenzyl pharmacophore rather than non-specific interactions. This compound serves as a validated positive control for MOR binding assays when precise affinity benchmarking is required.

Covalent Probe Design Targeting UFMylation Pathway Enzymes

The 2-chloro electrophilic group enables covalent modification of the catalytic cysteine in UBA5 (IC50 = 430 μM) [1]. This reactivity profile is essential for studies requiring sustained UFMylation pathway inhibition. The covalent mechanism provides prolonged target engagement that reversible inhibitors cannot achieve, making this compound valuable for experiments with extended time courses (e.g., 24-72 hour cellular assays). The >2.3-fold enhanced potency relative to the 2-hydroxy analog demonstrates that the chloro substituent is functionally non-redundant. Researchers should note that the relatively high IC50 (430 μM) indicates that millimolar working concentrations are required for effective UBA5 engagement.

Synthesis of 3,4-Dihydroisoquinoline Derivatives via Bischler-Napieralski Cyclization

This compound or its close analog serves as an essential precursor for synthesizing 1-aryl-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline scaffolds with predicted cardiovascular activity [1]. The 3,4-dimethoxy substitution pattern provides optimal electronic activation for the Bischler-Napieralski cyclization, achieving >90% conversion [2]. Researchers developing heterocyclic libraries for drug discovery can rely on this compound as a validated building block for constructing the 6,7-dimethoxy-substituted isoquinoline core, a privileged scaffold in medicinal chemistry. Alternative starting materials with different substitution patterns yield dramatically reduced cyclization efficiency (<10%), making this compound the preferred choice for synthetic route optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.